molecular formula C5H14NO6P B1239297 Glycerophosphoethanolamine CAS No. 59734-15-5

Glycerophosphoethanolamine

Cat. No.: B1239297
CAS No.: 59734-15-5
M. Wt: 215.14 g/mol
InChI Key: JZNWSCPGTDBMEW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sn-glycero-3-phosphoethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Scientific Research Applications

1. Neurological Disorders

Glycerophosphoethanolamine (GPEA) has been identified in various neurological disorders. Elevated levels of GPEA were found in the brains of patients with dominantly inherited olivopontocerebellar atrophy, suggesting altered membrane phospholipid metabolism as a contributing factor in neuronal cell death (Kish et al., 1990). Additionally, GPEA concentrations were observed to be higher in the brains of Alzheimer's disease patients compared to controls, indicating abnormal phospholipid metabolism characteristic of Alzheimer's disease but not Down's syndrome (Blusztajn et al., 1990).

2. Phospholipid Metabolism

The study of GPEA contributes significantly to the understanding of phospholipid metabolism. It can be characterized as a lithiated adduct by mass spectrometry, providing insights into its structure and the pathways leading to its formation, as explored by Hsu and Turk (2000) (Hsu & Turk, 2000). Furthermore, Fallbrook et al. (1999) identified that GPEA, along with glycerophosphocholine, acts as a competitive inhibitor of lysophospholipase activity, suggesting a role in regulating membrane phospholipid degradation (Fallbrook et al., 1999).

3. Gene Delivery and Therapeutic Applications

In the context of gene delivery, a fluorinated variant of GPEA, when used as a helper lipid, enhances in vitro and in vivo gene transfer capabilities, as demonstrated by Boussif et al. (2001) (Boussif et al., 2001).

4. Traumatic Brain Injury

GPEA's role in traumatic brain injury is highlighted by Jones et al. (2019), who used advanced mass spectrometry techniques to detect changes in ether-linked GPEA lipids in mouse brain lysosomes after traumatic brain injury (Jones et al., 2019).

5. Other Applications

GPEA is also significant in studying the phospholipid compositions of various biological samples, such as mussels, as demonstrated by Yin et al. (2016) (Yin et al., 2016). Its importance is further underscored in studies of cancer cell metabolism, mitochondrial dysfunction in psychiatric disorders, and the germination of spores in certain species (Modica-Napolitano & Renshaw, 2004), (Klein et al., 1988).

Properties

IUPAC Name

2-aminoethyl [(2R)-2,3-dihydroxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNWSCPGTDBMEW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCC(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COP(=O)(O)OC[C@@H](CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33049-08-0
Record name alpha-Glycerophosphorylethanolamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-alpha-Glycerophosphorylethanolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35QN01X8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycerophosphoethanolamine
Reactant of Route 2
Reactant of Route 2
Glycerophosphoethanolamine
Reactant of Route 3
Reactant of Route 3
Glycerophosphoethanolamine
Reactant of Route 4
Reactant of Route 4
Glycerophosphoethanolamine
Reactant of Route 5
Reactant of Route 5
Glycerophosphoethanolamine
Reactant of Route 6
Glycerophosphoethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.